molecular formula C18H15NO2S B11318509 N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11318509
M. Wt: 309.4 g/mol
InChI Key: BUJUKDIYISYZMM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isothiochromene ring fused with a carboxamide group, along with a 2,5-dimethylphenyl substituent. Its distinct molecular configuration makes it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene core One common method involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxamide group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting multidrug-resistant pathogens.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in pathogens. The compound’s anticancer properties could involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)thioureido acid derivatives
  • 2,5-dimethylphenylthiourea
  • 2,5-dimethylphenylisothiocyanate

Uniqueness

N-(2,5-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its isothiochromene core, which imparts unique electronic and steric properties

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C18H15NO2S/c1-11-7-8-12(2)15(9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-10H,1-2H3,(H,19,20)

InChI Key

BUJUKDIYISYZMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3C(=O)S2

Origin of Product

United States

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